1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H7NOS/c1-3-6(9)7-8-5(2)4-10-7/h3-4H,1H2,2H3 |
InChI Key |
AXYVJCRTDULZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one typically involves the reaction of 4-methylthiazole with propenone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogens, alkylating agents, solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential use in developing new drugs with fewer side effects.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antitumor effects are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Thiazole Ring
- Positional Isomerism: The placement of substituents on the thiazole ring significantly impacts properties. For example, (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(3-fluorophenyl)prop-2-en-1-one (compound 23 in ) has a 4-methyl and 2-ethylamino substitution, enhancing DNA gyrase B inhibition (pIC50 = 7.29) compared to simpler analogs.
- Thiazole vs. Benzothiazole: Replacing the thiazole with a benzothiazole (e.g., (E)-1-(2-(benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl)-3-arylprop-2-en-1-one in ) introduces extended aromaticity, which may improve π-π stacking interactions in biological targets but also increases molecular weight and hydrophobicity.
2.2. Aryl Group Modifications on the Propenone Chain
- Electron-Donating vs. Electron-Withdrawing Groups: Substituents on the aryl group influence electronic properties. For instance, (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one (compound 25 in ) has a methoxy group, which donates electrons, slightly increasing pIC50 (7.3) compared to the 3-fluorophenyl analog (7.29).
Bulk and Polarity :
Compounds like (E)-1-(4-methyl-2-phenylthiazol-5-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one () incorporate bulky pyrazole groups, resulting in higher melting points (172–174°C) due to enhanced crystallinity. The simpler structure of 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one likely has lower thermal stability .
4.2. Physicochemical Properties
- Crystallography : Crystallographic data () confirm the E-configuration and absence of classical hydrogen bonding, which may reduce melting points compared to H-bond-rich analogs .
Biological Activity
1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one, a compound featuring a thiazole moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one can be represented as follows:
This compound contains a thiazole ring, which is known for its role in various biological activities, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one, showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 0.9 to 6.25 µmol/mL .
| Compound | MIC (µmol/mL) |
|---|---|
| Thiazole Derivative 1 | 0.9 |
| Thiazole Derivative 2 | 6.25 |
Anticancer Activity
The anticancer potential of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as Jurkat and HT-29. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances the cytotoxic activity .
Case Study:
In a comparative study of thiazole derivatives, compound 13 exhibited an IC50 value of less than that of doxorubicin against both Jurkat and HT-29 cell lines, indicating its potent anticancer effects .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. A synthesis study reported that thiazole-based compounds exhibited moderate to strong inhibition of oxidative stress markers like peroxide and superoxide radicals . This suggests potential applications in treating inflammatory diseases.
The biological activity of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the propenone moiety may participate in covalent bonding with target proteins, modulating various biological pathways.
Key Mechanisms Include:
- Enzyme Inhibition: Binding to active sites on enzymes.
- Receptor Interaction: Modulating receptor activity.
Research Applications
The compound is being investigated for various applications in medicinal chemistry:
- Antimicrobial Agents: Developing new antibiotics.
- Anticancer Therapeutics: Exploring its potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
